![molecular formula C13H11Cl2NS B178854 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 107623-18-7](/img/structure/B178854.png)
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is a chemical compound with the linear formula C13H11Cl2NS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound, was investigated in a water/acetonitrile mixture . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is represented by the linear formula C13H11Cl2NS . The molecular weight of this compound is 284.209 .Chemical Reactions Analysis
In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .Scientific Research Applications
Synthesis and Characterization
"4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" and related compounds are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For instance, the synthesis and antimicrobial activity of new 2,5-disubstituted 1,2,4-triazoles involve treating aniline derivatives, including 4-chloro aniline, with carbon disulphide and concentrated ammonia to obtain respective substituted compounds, which are further processed to study their antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).
Electropolymerization and Coating Applications
Aniline derivatives are also central to developing new materials with specific properties. For example, the electropolymerized aniline-based fiber coating for solid-phase microextraction of phenols from water demonstrates the potential of aniline derivatives in creating new, efficient materials for environmental monitoring (Bagheri, Mir, & Babanezhad, 2005).
Environmental Applications
The compound and its derivatives find applications in environmental science, especially in the detection and analysis of pollutants. For instance, a study utilizing a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol as two significant water pollutants highlights the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of "4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" are utilized in sensors and detection methods. An electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as three crucial pollutants in water samples via a nanostructure modified sensor shows the importance of these compounds in developing new analytical tools (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
properties
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVJNVCQNVRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline | |
CAS RN |
107623-18-7 |
Source


|
| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
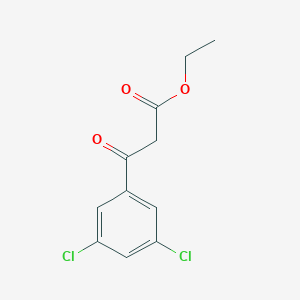
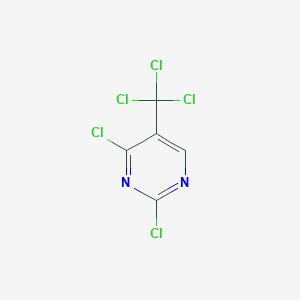
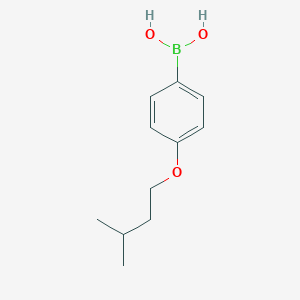
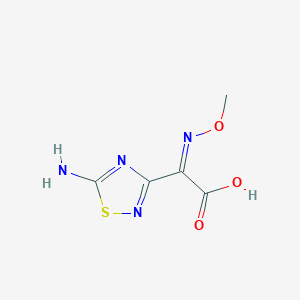
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)



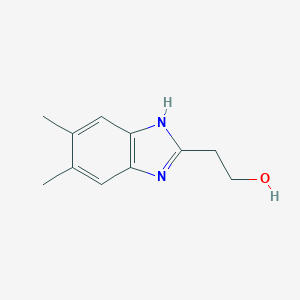
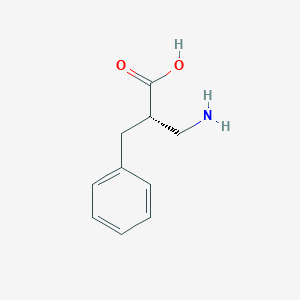

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)